molecular formula C22H29N3O4 B6028527 ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

Cat. No.: B6028527
M. Wt: 399.5 g/mol
InChI Key: LTVHAZWWXDSLLP-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the pyrazole moiety. The final step involves the esterification to introduce the ethyl ester group. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: A similar compound with a different functional group on the piperidine ring.

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

Ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is unique due to the presence of the pyrazole moiety and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-benzyl-1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-3-28-20(26)19-18(14-23-24-19)15-25-12-8-11-22(16-25,21(27)29-4-2)13-17-9-6-5-7-10-17/h5-7,9-10,14H,3-4,8,11-13,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVHAZWWXDSLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)(CC3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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